

An In-depth Technical Guide to the Chemical Properties of Oleyl Mercaptan

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Compound of Interest

Compound Name: *cis-9-Octadecene-1-thiol*

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Introduction

Oleyl mercaptan, systematically known as (Z)-octadec-9-ene-1-thiol, is a long-chain unsaturated aliphatic thiol. Its unique structure, featuring a cis-double bond within an eighteen-carbon chain and a terminal thiol group, imparts a distinct set of chemical properties that are of significant interest in various fields, including materials science, organic synthesis, and pharmaceutical development. The presence of both a reactive thiol (-SH) group and a nucleophilic double bond (C=C) allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of novel molecules. This guide provides a comprehensive overview of the core chemical properties of oleyl mercaptan, including its physical characteristics, reactivity, and spectroscopic signature.

Physicochemical Properties

Precise experimental data for oleyl mercaptan is not readily available in public literature. However, its physical properties can be reasonably estimated based on its structure and by comparison with the saturated analogue, 1-octadecanethiol.

Property	Value (Estimated for Oleyl Mercaptan)	Value (1-Octadecanethiol)	Citation
Molecular Formula	C ₁₈ H ₃₆ S	C ₁₈ H ₃₈ S	[1]
Molecular Weight	284.55 g/mol	286.57 g/mol	[1]
Appearance	Colorless to pale yellow liquid	White solid	[1]
Odor	Characteristic, strong, and unpleasant	-	[1]
Boiling Point	~200-205 °C at 11 mmHg	204-210 °C at 11 mmHg	
Melting Point	< 30 °C	30-33 °C	
Density	~0.85 g/mL at 25 °C	0.847 g/mL at 25 °C	
Solubility	Insoluble in water; Soluble in organic solvents like alcohols, ethers, and hydrocarbons.	Insoluble in water; Soluble in organic solvents.	[2][3]
CAS Number	31494-22-1 (for cis-isomer)	2885-00-9	

Note: The presence of the cis-double bond in oleyl mercaptan is expected to lower its melting point and slightly alter its boiling point and density compared to its saturated counterpart, 1-octadecanethiol.

Reactivity and Key Chemical Transformations

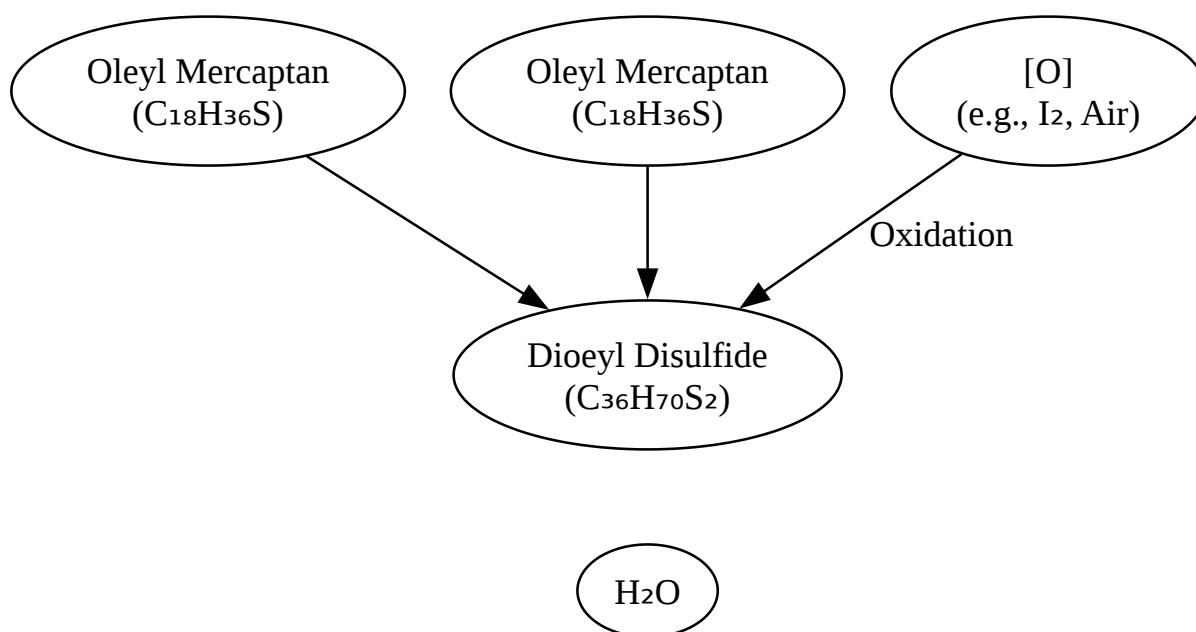
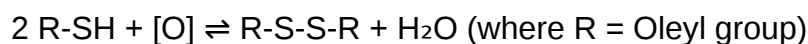
The chemical behavior of oleyl mercaptan is dominated by the reactivity of its thiol group and the carbon-carbon double bond.

Reactions of the Thiol Group

The thiol group is the most reactive site in the molecule, participating in oxidation, nucleophilic substitution, and addition reactions.

Thiols are readily oxidized to disulfides, a reaction of significant importance in biochemistry and polymer science. This reversible reaction can be initiated by mild oxidizing agents such as iodine or even air.^{[4][5]}

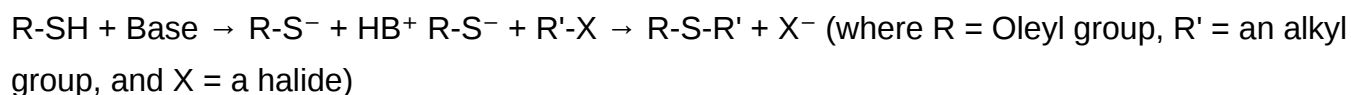
Reaction Scheme:

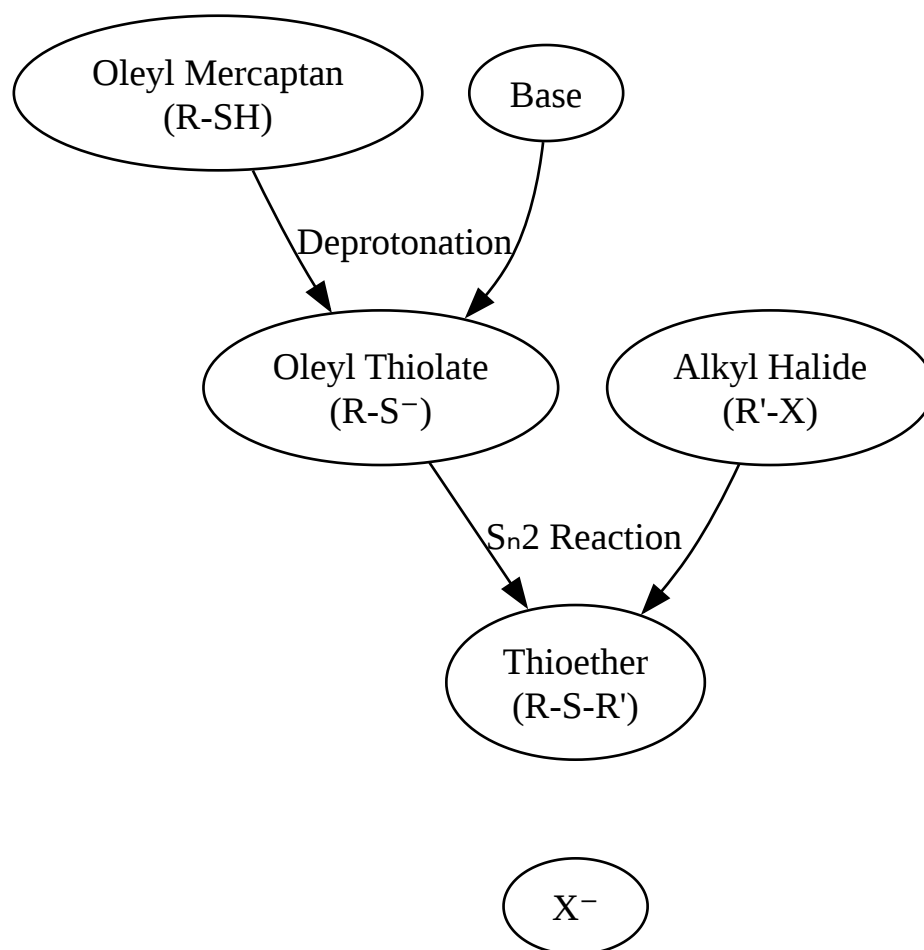


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The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile. It can readily participate in S_N2 reactions with alkyl halides to form thioethers.^[6]

Reaction Scheme:



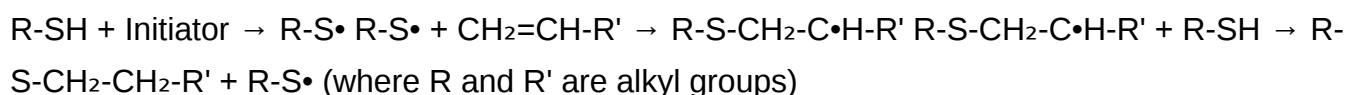


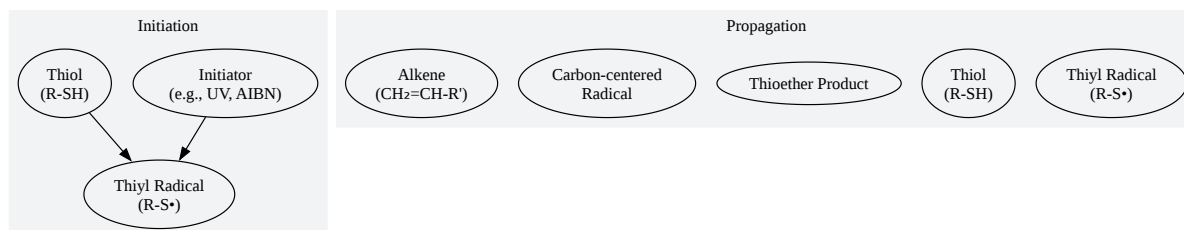
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Reactions of the Double Bond: Thiol-Ene Reaction

The "thiol-ene" reaction is a powerful and versatile click chemistry reaction involving the addition of a thiol across a double bond.[7] This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a nucleophilic mechanism (catalyzed by a base).[8] The radical-initiated reaction typically proceeds via an anti-Markovnikov addition.[7]

Reaction Scheme (Radical Mechanism):





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Experimental Protocols

Detailed experimental procedures for oleyl mercaptan are not widely published. However, standard organic chemistry protocols for the characterization and reaction of long-chain thiols can be readily adapted.

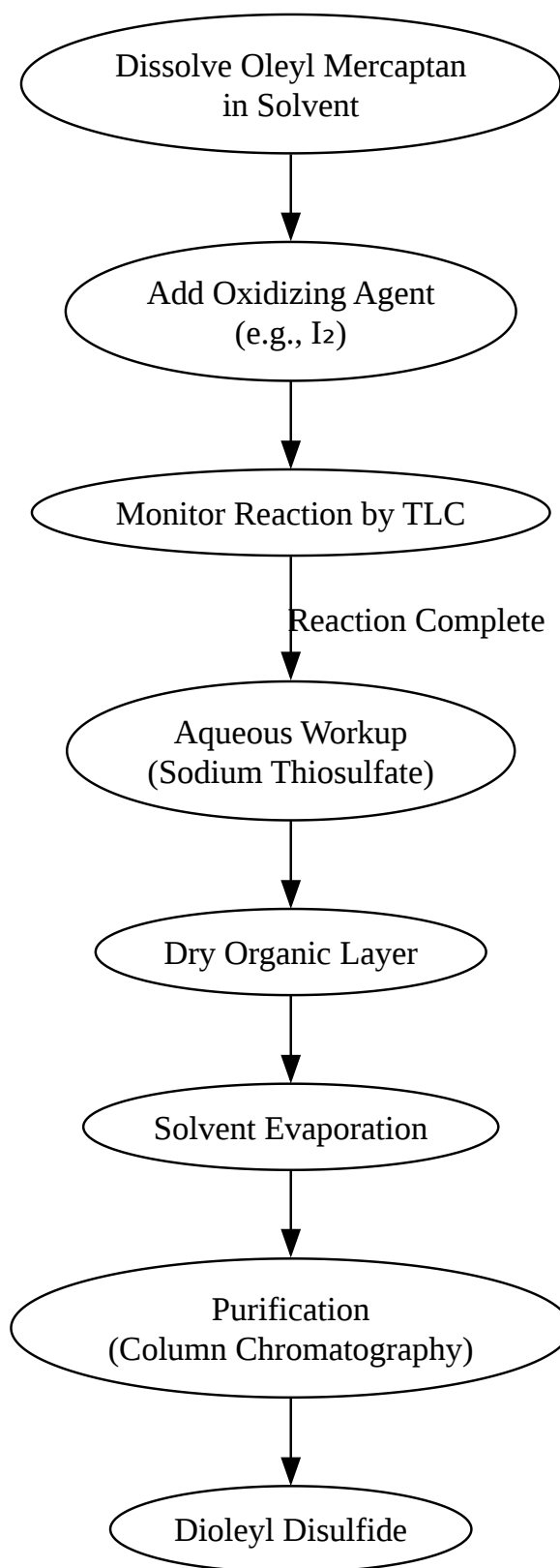
Determination of Physical Properties

- **Boiling Point:** The boiling point of high-molecular-weight liquids like oleyl mercaptan is typically determined under reduced pressure to prevent decomposition.^[9] A common method involves using a short-path distillation apparatus or a Kugelrohr apparatus. The temperature at which the liquid distills at a given pressure is recorded as the boiling point.
- **Melting Point:** For long-chain thiols that are solid at room temperature, the melting point is determined using a standard melting point apparatus.^{[10][11]} A small amount of the solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
- **Solubility:** The solubility of oleyl mercaptan in various solvents can be determined by adding a small, measured amount of the thiol to a known volume of the solvent at a specific temperature. The mixture is agitated, and the point at which the thiol fully dissolves is noted.

This can be done qualitatively (soluble/insoluble) or quantitatively to determine the concentration at saturation.

General Protocol for Oxidation to Disulfide

- Dissolve a known amount of oleyl mercaptan in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
- Slowly add a solution of a mild oxidizing agent, such as iodine (I_2) in the same solvent, to the thiol solution at room temperature with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess iodine.
- Separate the organic layer, dry it over an anhydrous salt (e.g., $MgSO_4$), and filter.
- Remove the solvent under reduced pressure to obtain the crude dioleyl disulfide.
- Purify the product by column chromatography if necessary.



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Spectroscopic Characterization

While specific spectra for oleyl mercaptan are not readily available, the expected spectroscopic features can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - -SH (Thiol proton): A broad singlet typically appearing between δ 1.0-2.0 ppm. The chemical shift can be variable and is concentration-dependent.
 - -CH=CH- (Olefinic protons): A multiplet in the region of δ 5.3-5.4 ppm, characteristic of the cis-double bond protons in oleic acid derivatives.[\[12\]](#)
 - -CH₂-S- (Methylene group adjacent to sulfur): A triplet around δ 2.5 ppm.
 - -CH₂-C=C (Allylic protons): A multiplet around δ 2.0 ppm.
 - -(CH₂)_n- (Alkyl chain methylene groups): A broad multiplet centered around δ 1.2-1.4 ppm.
 - -CH₃ (Terminal methyl group): A triplet around δ 0.9 ppm.[\[12\]](#)
- ^{13}C NMR:
 - -CH=CH- (Olefinic carbons): Signals in the range of δ 129-131 ppm.
 - -CH₂-SH (Carbon adjacent to sulfur): A signal in the region of δ 24-28 ppm.
 - Alkyl chain carbons: A series of signals between δ 14-35 ppm.

Infrared (IR) Spectroscopy

- S-H stretch: A weak to medium absorption band in the region of 2550-2600 cm⁻¹. This is a characteristic peak for thiols.
- C=C stretch (cis): A weak absorption band around 1650-1660 cm⁻¹.
- =C-H stretch: A medium absorption band just above 3000 cm⁻¹.

- C-H stretch (alkane): Strong absorption bands in the region of 2850-2960 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum of oleyl mercaptan would be expected to show a molecular ion peak (M^+) at $m/z = 284.5$. Fragmentation patterns would likely involve cleavage of the C-S bond and fragmentation of the long alkyl chain.

Conclusion

Oleyl mercaptan is a valuable chemical intermediate with a rich and diverse reactivity profile. Its long alkyl chain, cis-double bond, and terminal thiol group provide multiple avenues for chemical modification. While specific experimental data for this compound is sparse in the public domain, its chemical properties can be reliably inferred from its structure and the well-established chemistry of long-chain thiols and alkenes. This guide provides a foundational understanding of the core chemical properties of oleyl mercaptan to support its application in research and development.

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